molecular formula C16H14N2O2 B8693130 2-Methyl-3-phenyl-3H-benzoimidazole-4-carboxylic acid methyl ester

2-Methyl-3-phenyl-3H-benzoimidazole-4-carboxylic acid methyl ester

Cat. No. B8693130
M. Wt: 266.29 g/mol
InChI Key: ICHJDVLXBUMPGI-UHFFFAOYSA-N
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Patent
US08735586B2

Procedure details

The title compound was prepared with the analogous procedure described in example 3 using 2-Bromo-3-nitrobenzoic acid methyl ester and N-phenylacetamide (81 mg, 0.6 mmol) as starting materials to yield the title compound as viscous oil (40 mg, 30%). 1H NMR (DMSO) δ 2.41 (s, 3 H), 3.08 (s, 3 H), 7.39-7.63 (m, 7 H), 7.96 (br s, 1 H); 13C NMR δ 14.1, 51.8, 117.2, 121.1, 123.0, 124.9, 137.0, 139.3, 139.6, 137.0, 140.2, 155.2, 165.7.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step Two
Yield
30%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-])=O)[C:5]=1Br.[C:15]1([NH:21][C:22](=O)[CH3:23])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[CH3:1][O:2][C:3]([C:4]1[C:5]2[N:21]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:22]([CH3:23])=[N:10][C:6]=2[CH:7]=[CH:8][CH:9]=1)=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=C(C(=CC=C1)[N+](=O)[O-])Br)=O
Step Two
Name
Quantity
81 mg
Type
reactant
Smiles
C1(=CC=CC=C1)NC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared with the analogous procedure

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=CC=2N=C(N(C21)C2=CC=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.